Sulfonamide Tail Architecture: Alkanesulfonamide vs. Arylmethanesulfonamide Differentiation
The target compound employs a propane-2-sulfonamide (isopropylsulfonamide) tail—a branched alkanesulfonamide—in contrast to the arylmethanesulfonamide tails of Quinabactin (p-tolylmethanesulfonamide) and AMF4 (tetrafluoro-p-tolylmethanesulfonamide). This represents a fundamental chemotype distinction within the scaffold: alkanesulfonamide vs. arylmethanesulfonamide. The Cell Research 2013 study identified Quinabactin (arylmethanesulfonamide) from a chemical screen and demonstrated its ABA-like potency through PYL2 co-crystal structures, establishing the arylmethanesulfonamide as the benchmark pharmacophore [1]. The Bojack et al. 2021 SAR study later explored oxotetrahydroquinolinyl sulfonamides with diverse N-substituents and sulfonamide tails, demonstrating that alkanesulfonamide variants can achieve in vitro RCAR/PYR/PYL receptor affinity comparable to ABA itself when properly optimized—but with distinct receptor activation profiles [2]. The propane-2-sulfonamide tail introduces a branched alkyl group with different steric demands, hydrogen-bonding geometry, and metabolic vulnerability compared to the planar aromatic system of Quinabactin.
| Evidence Dimension | Sulfonamide tail chemotype classification |
|---|---|
| Target Compound Data | Propane-2-sulfonamide (branched alkanesulfonamide; MW contribution ~123 Da; sp3-hybridized isopropyl group; sulfonamide NH as single H-bond donor) |
| Comparator Or Baseline | Quinabactin: p-tolylmethanesulfonamide (arylmethanesulfonamide; MW contribution ~185 Da; planar aromatic ring system; sulfonamide NH plus aromatic π-system interactions) |
| Quantified Difference | Qualitative chemotype distinction; quantitative receptor affinity data for the specific target compound are not available in the public domain. Class-level SAR indicates that alkanesulfonamide oxotetrahydroquinolinyl compounds can achieve RCAR/PYR/PYL receptor affinity comparable to ABA (in vitro), but with potentially differentiated receptor subtype selectivity [2]. |
| Conditions | Chemotype classification based on structural analysis and cross-reference to SAR studies in Bojack et al., Eur. J. Org. Chem., 2021 [2]. |
Why This Matters
The alkanesulfonamide tail provides a differentiated intellectual property position, distinct physicochemical profile, and potentially altered receptor subtype selectivity compared to the crowded arylmethanesulfonamide chemical space dominated by Quinabactin patents; this matters for freedom-to-operate assessments and for programs seeking receptor-subtype-selective ABA agonists.
- [1] Cao M, Liu X, Zhang Y, Xue X, Zhou XE, Melcher K, Gao P, Wang F, Zeng L, Zhao Y, Zhao Y, Deng P, Zhong D, Zhu JK, Xu HE, Xu Y. An ABA-mimicking ligand that reduces water loss and promotes drought resistance in plants. Cell Res. 2013;23:1043-1054. doi:10.1038/cr.2013.95. View Source
- [2] Bojack G, Baltz R, Dittgen J, Fischer C, Freigang J, Getachew R, Grill E, Helmke H, Hohmann S, Lange G, Lehr S, Porée F, Schmidt J, Schmutzler D, Yang Z, Frackenpohl J. Synthesis and Exploration of Abscisic Acid Receptor Agonists Against Drought Stress by Adding Constraint to a Tetrahydroquinoline-Based Lead Structure. Eur J Org Chem. 2021;2021(23):3442-3457. doi:10.1002/ejoc.202100415. View Source
